What is 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
What is 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
An In-Depth Technical Guide to 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone: Synthesis, Reactivity, and Applications
Introduction
2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a bifunctional organic molecule that serves as a highly valuable intermediate in synthetic organic chemistry and medicinal chemistry. It belongs to the class of α-haloketones, a group of compounds renowned for their specific and potent reactivity as alkylating agents.[1] The structure integrates two key chemical motifs: the 2-methylindole core and an α-chloroacetyl group at the C3 position.
The indole nucleus is a ubiquitous and privileged scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[2] Its presence in molecules like the neurotransmitter serotonin and the amino acid tryptophan underscores its biological significance. Consequently, indole derivatives have been extensively explored, leading to FDA-approved drugs for conditions ranging from cancer to viral infections.[2]
The synthetic utility of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone stems from the α-chloroacetyl moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[3] This predictable reactivity allows for the facile introduction of diverse functional groups, making it an ideal building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.[4] This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications for professionals in chemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
The molecule consists of a 2-methylindole ring system acylated at the 3-position with a chloroacetyl group. The C3 position is the most nucleophilic site of the indole ring, making it the preferred location for electrophilic substitution.
Caption: Chemical Structure of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | Calculated |
| Molecular Weight | 207.66 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or brown solid | [5] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone | [5] |
| Functional Class | α-Haloketone, Heterocycle | [1] |
Synthesis and Mechanism
The most direct and widely employed method for synthesizing 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 2-methylindole.[6][7] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically chloroacetyl chloride, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).
Mechanism: The reaction proceeds through a well-established mechanism:
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Formation of the Electrophile: The Lewis acid catalyst coordinates to the chlorine atom of chloroacetyl chloride, polarizing the carbonyl group and generating a highly reactive acylium ion or a polarized complex.
-
Nucleophilic Attack: The electron-rich C3 position of the 2-methylindole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[8] This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts the proton from the C3 carbon, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final product.
Caption: Mechanism of Friedel-Crafts acylation for synthesis.
Experimental Protocol: Synthesis of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone
This protocol is a representative procedure based on standard Friedel-Crafts acylation conditions.
Materials:
-
2-Methylindole
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Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylindole (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
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Catalyst Addition: Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise to the stirred solution under a nitrogen atmosphere. The mixture may become colored.
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Acylating Agent Addition: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice and 1 M HCl.
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Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Spectroscopic Profile (Predictive Analysis)
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic methods. The following table outlines the expected characteristic signals.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Broad singlet for the indole N-H proton (~8.1-8.5 ppm).- Multiplets for the four aromatic protons on the benzene ring (~7.2-7.8 ppm).- Singlet for the two methylene protons (-COCH₂ Cl) (~4.5-4.8 ppm).- Singlet for the three methyl protons (-CH₃ ) (~2.5-2.7 ppm). |
| ¹³C NMR | - Carbonyl carbon (-C =O) signal (~190 ppm).- Signals for the eight carbons of the 2-methylindole ring (~110-145 ppm).- Methylene carbon (-C H₂Cl) signal (~45-50 ppm).- Methyl carbon (-C H₃) signal (~12-15 ppm). |
| IR Spectroscopy | - Broad N-H stretch (~3300-3400 cm⁻¹).- Strong C=O (ketone) stretch (~1650-1680 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-Cl stretch (~650-800 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 207.- A characteristic M+2 peak at m/z = 209 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. |
Chemical Reactivity and Synthetic Utility
The primary utility of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone lies in the high reactivity of its α-chloro ketone functional group. The α-carbon is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.[1][3]
This reactivity allows it to serve as a versatile scaffold for introducing new side chains and building molecular complexity. The general reaction scheme involves the displacement of the chloride ion by a nucleophile, forming a new carbon-nucleophile bond.
Caption: General Sₙ2 reactivity of the α-chloro ketone moiety.
Common Transformations:
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With Amines: Reaction with primary or secondary amines yields α-amino ketones, which are precursors to important heterocyclic systems like quinoxalines or can be reduced to form valuable amino alcohol derivatives.
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With Thiols: Thiolates readily displace the chloride to form α-thio ketones, useful in the synthesis of sulfur-containing heterocycles.
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With Azide: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
-
With Carboxylates: Reaction with carboxylate salts in a Williamson ether synthesis-type reaction yields ester derivatives.
Applications in Drug Discovery
The role of 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone in drug discovery is primarily that of a versatile starting material or "building block." It enables the rapid synthesis of compound libraries based on the privileged 2-methylindole scaffold. The process, known as parallel synthesis or diversity-oriented synthesis, allows for the systematic modification of the side chain to explore the structure-activity relationship (SAR) of a potential drug series.
Caption: Workflow from intermediate to drug candidate identification.
By leveraging this intermediate, medicinal chemists can efficiently synthesize analogs of known bioactive compounds or explore novel chemical space in the search for new therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[9][10]
Conclusion
2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone is a strategically important molecule in modern organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the predictable, high-yield reactivity of its α-haloketone moiety make it an indispensable tool for researchers. It provides a reliable and efficient entry point for the elaboration of the 2-methylindole core, a scaffold of proven biological importance. For scientists and professionals in drug development, this compound represents a key enabler for the rapid generation of molecular diversity, accelerating the discovery of novel and potent therapeutic agents.
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